1-Bromo-2-(2,2-difluoroethoxy)cyclopentane
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Overview
Description
1-Bromo-2-(2,2-difluoroethoxy)cyclopentane is a chemical compound with the molecular formula C7H11BrF2O It is a cyclopentane derivative where a bromine atom and a 2,2-difluoroethoxy group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)cyclopentane typically involves the reaction of cyclopentane with bromine and 2,2-difluoroethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the substitution reaction. The process involves the following steps:
Bromination: Cyclopentane is reacted with bromine to introduce the bromine atom at the 1-position.
Etherification: The brominated cyclopentane is then reacted with 2,2-difluoroethanol to form the 2,2-difluoroethoxy group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2,2-difluoroethoxy)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding cyclopentanone derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclopentane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Various substituted cyclopentane derivatives.
Oxidation Products: Cyclopentanone derivatives.
Reduction Products: Cyclopentane derivatives with different functional groups.
Scientific Research Applications
1-Bromo-2-(2,2-difluoroethoxy)cyclopentane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)cyclopentane involves its interaction with specific molecular targets and pathways. The bromine atom and the 2,2-difluoroethoxy group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluorocyclopentane: A similar compound with a fluorine atom instead of the 2,2-difluoroethoxy group.
1,2-Dibromocyclopentane: A compound with two bromine atoms substituted at the 1 and 2 positions.
1-Bromo-2-(2,2-difluoroethoxy)cyclohexane: A cyclohexane derivative with similar substituents.
Uniqueness
1-Bromo-2-(2,2-difluoroethoxy)cyclopentane is unique due to the presence of both a bromine atom and a 2,2-difluoroethoxy group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H11BrF2O |
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Molecular Weight |
229.06 g/mol |
IUPAC Name |
1-bromo-2-(2,2-difluoroethoxy)cyclopentane |
InChI |
InChI=1S/C7H11BrF2O/c8-5-2-1-3-6(5)11-4-7(9)10/h5-7H,1-4H2 |
InChI Key |
WNRKLWASELLDCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)Br)OCC(F)F |
Origin of Product |
United States |
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